mPGES-1 Inhibitory Potency: A Direct Comparison to a Clinical-Stage Inhibitor
1-(2,3-Dimethylbenzyl)azetidine demonstrates potent inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) in a cell-based assay. Its IC50 value of 37 nM in rhIL-1β-stimulated human A549 cells [1] represents a 35-fold improvement in potency compared to the clinically investigated dual mPGES-1/5-LO inhibitor licofelone (IC50 = 1.3 μM) under comparable cellular conditions . This differential highlights the compound's superior cellular target engagement at significantly lower concentrations.
| Evidence Dimension | mPGES-1 inhibition potency (cellular assay) |
|---|---|
| Target Compound Data | IC50 = 37 nM |
| Comparator Or Baseline | Licofelone (dual mPGES-1/5-LO inhibitor) IC50 = 1.3 μM |
| Quantified Difference | ~35-fold lower IC50 |
| Conditions | rhIL-1β-stimulated human A549 cells, 18 hr incubation |
Why This Matters
Higher potency in a disease-relevant cellular context reduces required compound quantity and cost per experiment while improving assay signal-to-noise ratio for inflammation research.
- [1] BindingDB. BDBM50142253 (CHEMBL3758924). Inhibition of mPGES1 in rhIL-1beta-stimulated human A549 cells. View Source
